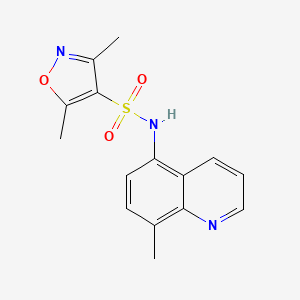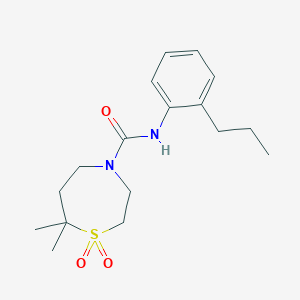![molecular formula C18H18N4OS B7679132 N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methylsulfanylbenzamide](/img/structure/B7679132.png)
N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methylsulfanylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methylsulfanylbenzamide, also known as ETP-101, is a chemical compound that has been studied for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methylsulfanylbenzamide is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein synthesis, and cell survival. Modulation of this receptor has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound has also been shown to decrease the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methylsulfanylbenzamide in lab experiments is its neuroprotective effects, which may be useful in studying neurodegenerative diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methylsulfanylbenzamide. One direction is to further investigate its mechanism of action and how it modulates the sigma-1 receptor. Another direction is to study its potential use in the treatment of neurodegenerative diseases. Additionally, this compound may have applications in other fields, such as cancer research, and further studies in these areas may be warranted.
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on this compound may lead to new insights into its potential uses in various fields of research.
Synthesemethoden
The synthesis method of N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methylsulfanylbenzamide involves the reaction of 2-methylsulfanylbenzoic acid with 2-chloro-N-(5-ethyl-1H-1,2,4-triazol-3-yl)acetamide in the presence of a base. The resulting product is then treated with thionyl chloride and N,N-dimethylformamide to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methylsulfanylbenzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-3-16-20-17(22-21-16)12-8-4-6-10-14(12)19-18(23)13-9-5-7-11-15(13)24-2/h4-11H,3H2,1-2H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBZPEDPFJAFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-chloro-4-[(1-ethenylpyrazol-4-yl)methylamino]phenyl]methanesulfonamide](/img/structure/B7679050.png)
![N-[3-(3,5-difluorophenyl)propyl]pyrrolidine-2-carboxamide](/img/structure/B7679056.png)
![(2R)-1-[4-(3-bromo-5-methylpyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7679059.png)


![N-[2-bromo-5-(trifluoromethyl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7679094.png)
![1-[2-(3,5-Dichlorophenyl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7679099.png)
![2-Methoxy-4-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]methyl]phenol](/img/structure/B7679112.png)

![5-benzyl-3-[(2-methylpyrazol-3-yl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B7679133.png)
![Morpholin-4-yl-[4-(thiophen-3-ylmethylamino)phenyl]methanone](/img/structure/B7679141.png)

![[4-[(4-Chloro-2-methylpyrazol-3-yl)methylamino]phenyl]-morpholin-4-ylmethanone](/img/structure/B7679152.png)
![Methyl 2-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)-ethylamino]benzoate](/img/structure/B7679159.png)
